molecular formula C15H14O2 B1428548 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 175153-13-6

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1428548
CAS No.: 175153-13-6
M. Wt: 226.27 g/mol
InChI Key: LQIOEAYPILVWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-13-6) is a high-purity organic compound of significant interest in chemical research and development. This molecule features a biphenyl core structure, which serves as a fundamental scaffold in medicinal chemistry, and is functionally diversified with methyl substituents at the 3- and 4'-positions and a carboxylic acid group at the 4-position . This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The compound is extensively utilized in pharmaceutical research as a key building block for the discovery and development of new active compounds. Its molecular weight is 226.27 g/mol, with a molecular formula of C 15 H 14 O 2 . Researchers in materials science also employ this and similar biphenyl derivatives in the creation of advanced organic materials, where its structural rigidity and potential for derivatization are highly advantageous. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption. Researchers can order this compound with various global shipping options to meet their project timelines .

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOEAYPILVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the biphenyl carboxylic acid class. Its chemical structure can be represented as follows:

C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_2

The compound features two methyl groups at positions 3 and 4 of one phenyl ring and a carboxylic acid group at position 4 of the other phenyl ring. This configuration is crucial for its biological activity.

Antioxidant Activity

Research has indicated that compounds with biphenyl structures often exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through various assays measuring its ability to scavenge free radicals and inhibit oxidative stress.

  • DPPH Assay : The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential as a natural antioxidant.
  • IC50 Values : In studies assessing antioxidant capacity, lower IC50 values suggest higher potency. For instance, compounds similar in structure have shown IC50 values ranging from 20 to 50 µM in scavenging assays.

Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl carboxylic acids have been documented through their inhibition of cyclooxygenase (COX) enzymes.

  • Inhibition Studies : The compound was tested against COX-1 and COX-2 enzymes. Preliminary results suggest that it exhibits selective inhibition, which may lead to reduced side effects compared to non-selective NSAIDs.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound45%70%

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the biphenyl structure significantly affect biological activity. For example:

  • Methyl Substitution : The presence of methyl groups at positions 3 and 4 enhances lipophilicity and may improve membrane permeability.
  • Carboxylic Acid Group : Essential for interaction with biological targets, influencing both solubility and binding affinity.

Study on Cytotoxicity

A study conducted on various cancer cell lines evaluated the cytotoxic effects of this compound. The compound was tested against:

  • Cell Lines : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)
HeLa30
MCF-725
A54935

The mechanism by which this compound exerts its effects appears to involve modulation of key signaling pathways associated with inflammation and cell proliferation. Specifically:

  • NF-kB Pathway : Inhibition of NF-kB activation was observed, leading to decreased expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Carboxylic Acid Derivatives

Compound Name Substituents Key Features
4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid 4'-CH₃, 4-COOH Simpler structure; used in NMR studies ()
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-BrCH₂, 4-COOH Reactive bromomethyl group for further functionalization ()
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid 4'-OH, 4-COOH Polar hydroxyl group enhances solubility; potential antioxidant ()
[1,1'-Biphenyl]-4-carboxylic acid Unsubstituted, 4-COOH Baseline compound; widely used in MOFs and pharmaceuticals ()

Physical and Chemical Properties

  • Acidity : Electron-donating methyl groups in 3,4'-dimethyl likely reduce acidity compared to unsubstituted biphenyl-4-carboxylic acid (pKa ~2.5–3.0). Hydroxyl or bromomethyl substituents increase polarity and acidity.
  • Solubility : Methyl groups decrease water solubility, making 3,4'-dimethyl more hydrophobic than 4'-hydroxy or unsubstituted analogs.
  • Thermal Stability : Methyl substituents may enhance thermal stability, as seen in MOFs incorporating alkylated linkers ().

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., 3,4'-dimethyl) influence reaction yields and regioselectivity. For example, 4-fluorobenzoic acid derivatives preferentially form sterically hindered regioisomers ().
  • Biological Activity : Hydroxylated biphenyls (e.g., 4'-hydroxy) exhibit antioxidant properties, with IC₅₀ values comparable to ascorbic acid (). Methylated analogs may lack this activity due to reduced polarity.
  • Material Design : Tetrakis(biphenylcarboxylic acid) derivatives are used in MOFs with high luminescence for chemical sensing ().

Q & A

Q. What are the established synthetic routes for 3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling to construct the biphenyl backbone. A proposed route:

Step 1: Prepare 3-methylphenylboronic acid and 4'-methyl-4-bromobenzoic acid (or ester-protected variant).

Step 2: Perform Pd-catalyzed coupling under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O) .

Step 3: Hydrolyze the ester to the carboxylic acid using NaOH/EtOH.
Alternative Approach: Continuous flow synthesis (as demonstrated for analogous biphenyl carboxylates) improves yield and reduces reaction time .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

  • Purification:
    • Recrystallization: Use ethanol/water mixtures to isolate the carboxylic acid form .
    • Column Chromatography: For intermediates (e.g., ester derivatives), employ silica gel with hexane/ethyl acetate gradients .
  • Characterization:
    • NMR Spectroscopy: Confirm substitution patterns (¹H NMR: δ 2.3-2.6 ppm for methyl groups; ¹³C NMR: δ 170-175 ppm for carboxyl) .
    • HPLC: Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
    • Melting Point: Compare with literature values (predicted range: 210-215°C for crystalline form) .

Q. What safety precautions are essential during handling?

Methodological Answer:

  • Hazard Classification: Based on structurally similar biphenyl derivatives, expect acute toxicity (Category 4 for oral/dermal/inhalation) .
  • PPE Requirements:
    • Nitrile gloves, lab coat, and goggles.
    • Use fume hood for weighing and reactions.
  • Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Scenario: Conflicting ¹H NMR shifts for methyl groups.
  • Analysis Steps:
    • Verify solvent effects (DMSO vs. CDCl₃) and concentration-dependent aggregation.
    • Compare with computational predictions (DFT calculations for chemical shifts).
    • Re-examine purity via HPLC-MS to rule out impurities .

Q. How does methylation at 3,4' positions influence MOF luminescence?

Methodological Answer:

  • Experimental Design:
    • Synthesize MOFs using the compound as a linker (e.g., with Zn²⁺ nodes).
    • Compare emission spectra (λex = 300 nm) with non-methylated analogs.
  • Key Insight: Methyl groups may enhance rigidity, reducing non-radiative decay and increasing quantum yield .

Q. What stability challenges arise under acidic/basic conditions?

Methodological Answer:

  • Stability Testing Protocol:
    • Acidic Conditions: Stir in 1M HCl (25°C, 24 h); monitor via TLC/HPLC.
    • Basic Conditions: Stir in 1M NaOH (reflux, 6 h); check for ester hydrolysis.
  • Expected Outcome: Carboxylic acid group stabilizes the structure under mild conditions but degrades in strong bases .

Q. Can cross-coupling reactions introduce functional groups at specific positions?

Methodological Answer:

  • Regioselective Modification:
    • Directed C-H Activation: Use Pd(OAc)₂ with directing groups (e.g., -COOH) to functionalize the 2-position .
    • Protection/Deprotection: Temporarily protect the carboxyl group (e.g., as methyl ester) to avoid interference .

Q. How to achieve regioselective methylation during synthesis?

Methodological Answer:

  • Strategic Approach:
    • Use ortho-directing groups (e.g., -B(OH)₂) to control methyl introduction.
    • Optimize catalyst systems (e.g., Pd/ligand combinations) for steric control .

Q. What computational methods predict solubility and reactivity?

Methodological Answer:

  • Workflow:
    • DFT Calculations: Optimize geometry (B3LYP/6-31G*) to estimate dipole moment and solubility parameters.
    • Molecular Dynamics (MD): Simulate solvation in water/DMSO to predict logP values.
  • Validation: Compare with experimental HPLC retention times .

Q. How to address contradictions in reported synthesis yields?

Methodological Answer:

  • Root Cause Analysis:
    • Catalyst Deactivation: Check for residual oxygen/moisture in reactions.
    • Byproduct Formation: Use GC-MS to identify side products (e.g., homocoupled biphenyls).
  • Mitigation: Optimize stoichiometry (boronic acid:halide = 1.2:1) and degas solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.